Vitamin D2 sulfate

Overview

Description

Vitamin D2 sulfate, also known as ergocalciferol sulfate, is a derivative of ergocalciferol (vitamin D2). Ergocalciferol is a type of vitamin D found in food and used as a dietary supplement. It is essential for maintaining calcium and phosphate balance in the body, promoting bone health, and supporting the immune system . This compound is a water-soluble form of vitamin D2, which enhances its bioavailability and stability in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vitamin D2 sulfate involves the sulfonation of ergocalciferol. This process typically uses sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfate ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where ergocalciferol is treated with sulfur trioxide in the presence of an inert solvent. The reaction mixture is then neutralized, and the product is purified through crystallization or chromatography techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Vitamin D2 sulfate undergoes various chemical reactions, including:

Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions to regenerate ergocalciferol.

Oxidation: this compound can be oxidized to form different metabolites, which may have distinct biological activities.

Substitution: The sulfate group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

Hydrolysis: Ergocalciferol.

Oxidation: Various oxidized metabolites of ergocalciferol.

Substitution: Derivatives of ergocalciferol with different functional groups.

Scientific Research Applications

Vitamin D2 sulfate has several scientific research applications, including:

Chemistry: Used as a standard in analytical chemistry for the quantification of vitamin D2 in various samples.

Biology: Studied for its role in calcium and phosphate metabolism and its effects on bone health.

Medicine: Investigated for its potential therapeutic effects in treating vitamin D deficiency, osteoporosis, and other bone-related disorders.

Industry: Utilized in the fortification of food products and dietary supplements to enhance their vitamin D content

Mechanism of Action

Vitamin D2 sulfate exerts its effects by being converted to its active form, 1α,25-dihydroxyvitamin D2, in the body. This active form binds to the vitamin D receptor, a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis. The binding of 1α,25-dihydroxyvitamin D2 to the vitamin D receptor leads to the modulation of gene transcription, promoting the absorption of calcium and phosphate from the intestines and their reabsorption in the kidneys .

Comparison with Similar Compounds

Vitamin D3 (cholecalciferol): Naturally produced in the skin upon exposure to sunlight and found in animal-based foods.

Vitamin D3 sulfate: A water-soluble form of vitamin D3 with similar properties to vitamin D2 sulfate.

Calcifediol (25-hydroxyvitamin D3): A major circulating form of vitamin D3, used as a marker for vitamin D status in the body.

Comparison:

Bioavailability: this compound and vitamin D3 sulfate have enhanced bioavailability compared to their non-sulfated counterparts due to their water solubility.

Stability: The sulfate forms are more stable in aqueous solutions, making them suitable for use in liquid formulations.

Efficacy: Both vitamin D2 and vitamin D3 are effective in maintaining vitamin D levels, but some studies suggest that vitamin D3 may be more potent in raising and maintaining serum 25-hydroxyvitamin D levels

This compound stands out due to its water solubility and stability, making it a valuable compound for various applications in research, medicine, and industry.

Biological Activity

Vitamin D2 sulfate, a sulfated form of vitamin D2 (ergocalciferol), has garnered attention for its potential biological activities, particularly in calcium metabolism and overall health. This article explores the synthesis, biological efficacy, and physiological roles of this compound, supported by relevant studies and case analyses.

Synthesis and Characteristics

This compound is synthesized through the sulfation of ergocalciferol, a process that modifies its solubility and potentially its biological activity. The sulfation process involves the addition of a sulfate group to the vitamin D2 molecule, which alters its interaction with various biological systems.

Calcium Metabolism

Research indicates that this compound exhibits significantly lower biological activity compared to its non-sulfated counterpart, vitamin D2. In studies involving vitamin D-deficient rats, this compound did not effectively increase calcium transport in the intestines or mobilize calcium from bones unless administered at extremely high doses (greater than 100,000 pmol) . In contrast, vitamin D2 itself demonstrated activity at much lower doses (as low as 260 pmol) .

| Compound | Effective Dose (pmol) | Biological Activity |

|---|---|---|

| Vitamin D2 | 260 | Active |

| This compound | >100,000 | Inactive at lower doses |

Sulfate Homeostasis

Vitamin D plays a critical role in sulfate homeostasis. Studies have shown that vitamin D regulates the expression of sodium-sulfate cotransporter NaSi-1, which is essential for sulfate transport in the kidneys and intestines. In vitamin D receptor knockout mice, NaSi-1 expression was significantly reduced, leading to altered serum and urinary sulfate levels . This suggests that while this compound may not be biologically active in promoting calcium absorption, it could influence sulfate metabolism indirectly through its effects on vitamin D signaling pathways.

Comparative Efficacy with Vitamin D3

When comparing the biological activities of vitamin D2 and vitamin D3 (cholecalciferol), it is evident that vitamin D3 is more potent. Studies have consistently shown that vitamin D3 leads to greater increases in serum 25-hydroxyvitamin D levels compared to vitamin D2 . This difference in efficacy raises questions about the utility of this compound in clinical settings.

Case Study: Efficacy in Deficiency Treatment

A randomized controlled trial assessed the effectiveness of vitamin D2 versus vitamin D3 in treating deficiency. Participants receiving vitamin D3 showed a mean increase in serum levels significantly higher than those receiving vitamin D2 . Such findings underscore the limited role of this compound as a therapeutic agent compared to its more active forms.

Clinical Implications and Future Directions

The limited biological activity of this compound suggests that while it may play a role in sulfate metabolism, its effectiveness as a supplement for improving calcium absorption or addressing deficiencies is minimal. Future research should focus on:

- Investigating alternative sulfated forms : Understanding other sulfated metabolites may reveal compounds with enhanced bioactivity.

- Exploring synergistic effects : Studying how this compound interacts with other nutrients or hormones could provide insights into its potential benefits.

- Evaluating long-term impacts : Longitudinal studies on the effects of sustained intake of this compound on health outcomes would be valuable.

Properties

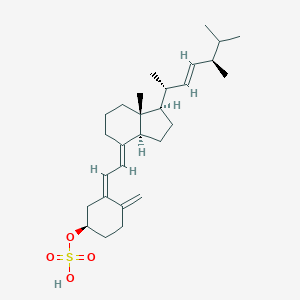

IUPAC Name |

[(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O4S/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(14-11-21(24)4)32-33(29,30)31/h9-10,12-13,19-20,22,25-27H,4,7-8,11,14-18H2,1-3,5-6H3,(H,29,30,31)/b10-9+,23-12+,24-13-/t20-,22+,25+,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNSXPADDANKHU-PNXBIAHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)OS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784-46-9 | |

| Record name | Vitamin D2 sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001784469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does Vitamin D2 Sulfate exhibit antirachitic activity similar to Vitamin D2?

A1: Yes, research indicates that this compound possesses antirachitic properties comparable to Vitamin D2. In studies on Vitamin D-deficient rats, the prophylactic dose of this compound was found to be equivalent to that of Vitamin D2 []. This suggests that this compound may serve as an effective alternative in preventing rickets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.